molecular formula C15H27NO2S B2650597 (2-((Tert-butylthio)methyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 2034569-07-6

(2-((Tert-butylthio)methyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No. B2650597
CAS RN: 2034569-07-6
M. Wt: 285.45
InChI Key: GAJOSIIJRSVFDB-UHFFFAOYSA-N
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Description

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanone, also known as TBPMTM, is a novel chemical compound that has been synthesized for scientific research purposes. TBPMTM is a member of the piperidine class of compounds and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Catalytic Applications in Oxidative Cyclization

The compound is relevant in the context of Lewis acid catalysis, particularly in the oxidative cyclization of alkenols to tetrahydrofuran derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant. This process is facilitated by cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, which serve as catalysts. Such reactions produce (tetrahydrofuran-2-yl)methanols among other products, underlining the utility of tert-butylthio-modified piperidines in synthetic organic chemistry. The research indicates a broader application of similar structures in catalytic processes, including enantioselective epoxidation (Dönges et al., 2014).

Structural and Theoretical Studies

Compounds with structural features related to "(2-((Tert-butylthio)methyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanone" have been characterized using various spectroscopic techniques, including crystallography. These studies provide insights into the conformational preferences and intermolecular interactions of such molecules. For example, the synthesis and structural elucidation of closely related compounds through X-ray diffraction and computational studies shed light on their geometrical configurations and potential reactivity patterns (Karthik et al., 2021).

Synthetic Methodologies

Research focusing on the synthesis of related compounds highlights innovative methodologies in constructing complex structures from simpler precursors. These methodologies often involve multi-step synthetic routes with applications in developing pharmacologically active molecules or materials with unique properties. Such studies not only expand the repertoire of synthetic chemistry but also provide valuable frameworks for the synthesis of new compounds with potential applications in various scientific fields (Rui, 2010).

Antimicrobial Activity

A noteworthy application of structurally related compounds is in the development of antimicrobial agents. The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for in vitro antibacterial and antifungal activities underscore the potential of such molecules in medical and pharmaceutical research. This highlights the importance of structural modification and functionalization in the design of new antimicrobial agents with improved efficacy (Mallesha & Mohana, 2014).

properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2S/c1-15(2,3)19-11-12-7-4-5-9-16(12)14(17)13-8-6-10-18-13/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJOSIIJRSVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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